REACTION_CXSMILES
|
F[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[CH3:16][O-:17].[Na+].O([Si](C)(C)C)[K].Cl>CS(C)=O.O>[CH3:16][O:17][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium methoxide
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
KOTMS
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
O([K])[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was subjected to a reaction for one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |